molecular formula C11H18N5O13P3 B1199081 O(6)-Methyldeoxyguanosine triphosphate CAS No. 63642-16-0

O(6)-Methyldeoxyguanosine triphosphate

Cat. No.: B1199081
CAS No.: 63642-16-0
M. Wt: 521.21 g/mol
InChI Key: DBLXDDWXGWLUAZ-RRKCRQDMSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Composition and Stereochemical Configuration

This compound possesses a distinct molecular architecture characterized by the presence of a methyl group attached to the O(6) position of the guanine base. The compound exhibits a molecular formula of C₁₁H₁₈N₅O₁₃P₃ in its free acid form, with a corresponding molecular weight of 521.21 grams per mole. This molecular composition represents an increase of one carbon and two hydrogen atoms compared to the canonical deoxyguanosine triphosphate, reflecting the addition of the methyl substituent. The stereochemical configuration of this modified nucleotide reveals that the methoxy group maintains coplanarity with the purine ring system, with the methyl group positioned in a cis orientation relative to the N(1) nitrogen atom.

The three-dimensional structure of O(6)-methyldeoxyguanosine derivatives has been extensively characterized through X-ray crystallographic studies, which demonstrate that the molecular dimensions of the O(6)-methylguanine residue more closely resemble those of adenine rather than guanine. This structural similarity arises from the electronic and steric effects introduced by the methyl substitution, which fundamentally alters the hydrogen bonding patterns and geometric constraints of the base. The compound consists of three primary structural components: the modified guanine base with the O(6) methyl group, the deoxyribose sugar moiety, and the triphosphate chain containing three phosphorus atoms linked through phosphodiester bonds.

Conformational analysis reveals that O(6)-methyldeoxyguanosine nucleosides exhibit variable glycosidic conformations, with populations distributed between anti and syn orientations around the glycosidic bond. Nuclear magnetic resonance studies indicate that these molecules exist with nearly equal populations for anti (including high-anti) and syn glycosidic conformations, representing a significant deviation from the predominantly anti conformation observed in canonical nucleotides. The sugar ring pucker analysis demonstrates predominance of C(2')-endo type puckering, although contributions from C(1')-exo conformations are also significant.

Thermodynamic Stability and Solvation Characteristics

The thermodynamic properties of this compound exhibit substantial differences from those of canonical nucleotides, particularly in terms of base pairing stability and overall duplex formation. Thermal denaturation studies have revealed that O(6)-methyldeoxyguanosine forms significantly less stable base pairs compared to normal guanosine derivatives. Specifically, when examining base pair formation with adenine using Hoogsteen pairing mechanisms, the methylated adenine-O(6)-methyldeoxyguanosine pair demonstrates markedly reduced thermodynamic stability compared to the adenine-deoxyguanosine pair. This decreased stability reflects the steric and electronic perturbations introduced by the methyl substitution at the O(6) position.

The solvation characteristics of this compound demonstrate distinct solubility profiles that differentiate it from canonical nucleotides. The compound exhibits good solubility in aqueous solutions, with reported values of at least 36.1 milligrams per milliliter in water. However, the modified nucleotide shows poor solubility in organic solvents, being essentially insoluble in dimethyl sulfoxide and ethanol. This aqueous preference reflects the highly polar nature of the triphosphate moiety and the hydrophilic characteristics of the modified base structure.

pH-dependent stability studies have revealed that the half-life of O(6)-methyldeoxyguanosine incorporated into polymeric structures varies significantly with solution pH. These measurements indicate that the methylated nucleotide exhibits differential stability profiles across various pH ranges, with implications for its behavior under physiological conditions. The compound demonstrates enhanced stability under specific pH conditions, while showing increased susceptibility to degradation under others, highlighting the importance of environmental factors in determining its molecular integrity.

Temperature-dependent thermodynamic parameters further illuminate the stability characteristics of this modified nucleotide. Microscale thermophoresis studies examining duplex formation reveal distinct enthalpy and entropy contributions to the overall free energy changes associated with base pairing. These thermodynamic measurements demonstrate that the incorporation of O(6)-methyldeoxyguanosine into DNA duplexes results in measurable changes to both the enthalpic and entropic components of duplex stability, with the methyl modification generally leading to decreased overall stability compared to canonical base pairs.

Comparative Analysis with Canonical Deoxyguanosine Triphosphate

The comparative analysis between this compound and canonical deoxyguanosine triphosphate reveals fundamental differences in molecular structure, thermodynamic properties, and biochemical behavior. Canonical deoxyguanosine triphosphate possesses a molecular formula of C₁₀H₁₆N₅O₁₃P₃ with a molecular weight of 507.18 grams per mole, representing a decrease of one carbon and two hydrogen atoms compared to the methylated derivative. This structural difference, while seemingly minor, produces profound effects on the overall properties and behavior of the modified nucleotide.

Property Canonical deoxyguanosine triphosphate This compound
Molecular Formula C₁₀H₁₆N₅O₁₃P₃ C₁₁H₁₈N₅O₁₃P₃
Molecular Weight 507.18 g/mol 521.21 g/mol
Extinction Coefficient 13,700 L mol⁻¹ cm⁻¹ at 252 nm 7,100 L mol⁻¹ cm⁻¹ at 279 nm
Aqueous Solubility >100 mg/mL ≥36.1 mg/mL
Preferred Base Pairing Watson-Crick with cytosine Hoogsteen with adenine

The kinetic parameters governing the incorporation of these nucleotides by DNA polymerases demonstrate striking differences in enzymatic recognition and utilization. This compound exhibits a Kappm value of approximately 6 micromolar when utilized by Escherichia coli DNA polymerase I (Klenow fragment), compared to approximately 0.8 micromolar for canonical deoxyadenosine triphosphate. This difference indicates that the modified nucleotide functions as an adenine analogue rather than a guanine derivative, consistent with its altered base pairing preferences and structural similarity to adenine.

Base pairing specificity represents another crucial distinction between these nucleotides. Canonical deoxyguanosine triphosphate forms stable Watson-Crick base pairs with cytosine through three hydrogen bonds, while this compound preferentially forms Hoogsteen base pairs with adenine. This altered pairing preference results from the steric hindrance and electronic effects introduced by the O(6) methyl group, which disrupts the normal hydrogen bonding pattern with cytosine and favors interaction with adenine bases.

The hydrogen bonding capabilities of these compounds show fundamental differences in both pattern and strength. Canonical deoxyguanosine can form three hydrogen bonds with cytosine through its N1, N2, and O6 positions, while O(6)-methyldeoxyguanosine loses the hydrogen bonding capability at the O6 position due to methyl substitution. Instead, the modified nucleotide forms hydrogen bonds through its amino N(2) and ring N(3) and N(7) atoms, representing a completely different hydrogen bonding network compared to the canonical nucleotide.

Thermodynamic stability comparisons reveal that duplexes containing O(6)-methyldeoxyguanosine exhibit decreased stability compared to those containing canonical deoxyguanosine. Melting temperature studies demonstrate that the methylated derivative destabilizes DNA duplexes, with the extent of destabilization dependent on the sequence context and the specific base opposite the modified nucleotide. This destabilization primarily arises from the altered hydrogen bonding patterns and the steric effects of the methyl group, which disrupt the optimal geometric arrangements required for stable base pairing.

Properties

CAS No.

63642-16-0

Molecular Formula

C11H18N5O13P3

Molecular Weight

521.21 g/mol

IUPAC Name

[[(2R,3S,5R)-5-(2-amino-6-methoxypurin-9-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate

InChI

InChI=1S/C11H18N5O13P3/c1-25-10-8-9(14-11(12)15-10)16(4-13-8)7-2-5(17)6(27-7)3-26-31(21,22)29-32(23,24)28-30(18,19)20/h4-7,17H,2-3H2,1H3,(H,21,22)(H,23,24)(H2,12,14,15)(H2,18,19,20)/t5-,6+,7+/m0/s1

InChI Key

DBLXDDWXGWLUAZ-RRKCRQDMSA-N

SMILES

COC1=NC(=NC2=C1N=CN2C3CC(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)N

Isomeric SMILES

COC1=NC(=NC2=C1N=CN2[C@H]3C[C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)N

Canonical SMILES

COC1=NC(=NC2=C1N=CN2C3CC(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)N

Synonyms

O(6)-methyl-dGTP
O(6)-methyldeoxyguanosine triphosphate

Origin of Product

United States

Comparison with Similar Compounds

Deoxyguanosine Triphosphate (dGTP)

  • Structure: dGTP is a natural nucleotide with an unmodified guanine base. Its IUPAC name is trisodium [[(2R,3S,5R)-5-(2-amino-6-oxo-3H-purin-9-yl)-3-hydroxyoxolan-2-yl]methoxy-oxidophosphoryl] hydrogen phosphate .
  • Molecular Formula : C₁₀H₁₃N₅Na₃O₁₃P₃ .
  • Role : Essential for DNA synthesis; incorporated correctly as a complementary base to cytosine.
  • Toxicity: Accumulation of dGTP in purine nucleoside phosphorylase (PNP) deficiency disrupts T-cell function, mimicking adenosine deaminase deficiency .

O⁴-Methyldeoxythymidine Monophosphate (O⁴-Me-dTMP)

  • Structure : Methylation occurs at the O⁴ position of thymidine.
  • Incorporation : Studied alongside O⁶-Me-dGTP in polymerase assays; both are incorporated into DNA but with distinct mutagenic outcomes .
  • Mutagenicity : O⁴-Me-dTMP pairs preferentially with guanine, causing T→C transitions, whereas O⁶-Me-dGTP causes G→A transitions .

Key Difference : The site of methylation (O⁶ vs. O⁴) dictates base-pairing errors and repair efficiency. O⁶-Me lesions are repaired by MGMT (O⁶-methylguanine-DNA methyltransferase), while O⁴-Me-dTMP repair mechanisms are less efficient .

3'-O-Azidomethyl-Deoxyguanosine Triphosphate (3'-Azido-dGTP)

  • Structure : A synthetic analog with an azidomethyl group at the 3' hydroxyl of the deoxyribose .
  • Role : Acts as a chain terminator in DNA sequencing due to blocked 3'-OH, preventing phosphodiester bond formation .
  • Toxicity: Not inherently mutagenic but inhibits viral polymerases (e.g., HIV reverse transcriptase) .

Key Difference : Unlike O⁶-Me-dGTP, 3'-Azido-dGTP modifies the sugar moiety rather than the base, altering replication mechanics without direct mutagenesis.

Comparative Data Table

Compound Methylation/Modification Site Molecular Formula Molecular Weight (g/mol) Biological Impact Associated Diseases/Context
O⁶-Me-dGTP O⁶ of guanine C₁₁H₁₆N₅O₁₃P₃* ~587.2 Mutagenic (G→A transitions) Oesophageal cancer
dGTP None C₁₀H₁₃N₅Na₃O₁₃P₃ 573.13 Essential for DNA synthesis PNP deficiency
O⁴-Me-dTMP O⁴ of thymidine C₁₀H₁₄N₂O₇P* ~320.2 Mutagenic (T→C transitions) Alkylating agent exposure
3'-Azido-dGTP 3'-OH of deoxyribose C₁₀H₁₅N₈O₁₃P₃* 562.23 Chain termination, antiviral activity Virology research

*Exact molecular weights may vary depending on salt forms.

Research Findings and Mechanistic Insights

  • Mutagenic Specificity : O⁶-Me-dGTP’s incorporation into DNA by polymerases I and α leads to persistent mismatches, evading proofreading mechanisms .
  • Repair Pathways: MGMT directly repairs O⁶-methylguanine in DNA but cannot act on O⁶-Me-dGTP before incorporation, highlighting the importance of nucleotide pool sanitization enzymes (e.g., MTH1) .
  • Toxicological Contrast: While dGTP toxicity in PNP deficiency is metabolic, O⁶-Me-dGTP toxicity is genotoxic, directly damaging DNA .

Q & A

Basic Research Questions

Q. What experimental protocols are recommended to assess the incorporation efficiency of O⁶-Methyldeoxyguanosine triphosphate by DNA polymerases?

  • Methodology : Use primer extension assays with purified polymerases (e.g., Pol I, Pol α) under varying buffer conditions (pH, Mg²⁺ concentration). Monitor incorporation via radiolabeled dNTPs or fluorescent tagging. Hall & Saffhill (1983) demonstrated that O⁶-methyl modifications reduce incorporation rates in replicative polymerases but are tolerated by translesion polymerases .
  • Key Parameters : Optimize reaction temperature, polymerase fidelity, and dNTP:template ratios. Validate results using gel electrophoresis or capillary sequencing.

Q. How can researchers verify the purity and structural integrity of synthesized O⁶-Methyldeoxyguanosine triphosphate?

  • Analytical Techniques :

  • HPLC : Use ion-pair chromatography with UV detection (λ = 260 nm) to assess purity (>95%).
  • Mass Spectrometry (MS) : Confirm molecular weight (e.g., ESI-MS for exact mass).
  • NMR : Analyze ³¹P and ¹H spectra to validate phosphate linkages and methyl group positioning, as demonstrated in GTP analog studies .

Q. What are the standard synthetic routes for O⁶-Methyldeoxyguanosine triphosphate?

  • Synthesis : Chemical phosphorylation of O⁶-methyldeoxyguanosine using carbodiimide-activation or enzymatic methods with nucleoside kinases.
  • Purification : Employ anion-exchange chromatography (e.g., DEAE-Sephadex) or reverse-phase HPLC. Monitor intermediates via TLC and adjust reaction stoichiometry to minimize byproducts .

Advanced Research Questions

Q. How can mutagenesis assays be designed to quantify the mutagenic potential of O⁶-Methyldeoxyguanosine triphosphate in DNA replication?

  • Experimental Design :

  • In Vitro : Use a plasmid-based forward mutation assay with a supF reporter gene. Replicate DNA in the presence of the modified dNTP and transform into E. coli. Sequence mutants to identify mispairing patterns (e.g., G→A transitions) .
  • In Vivo : Employ yeast or mammalian cell lines with defective mismatch repair (e.g., MLH1⁻/⁻) to amplify mutation rates. Compare with wild-type systems.

Q. How do researchers resolve contradictions in reported data on O⁶-Methyldeoxyguanosine triphosphate's inhibition of DNA repair enzymes?

  • Strategies :

  • Enzyme-Specific Assays : Test the compound against purified AGT (O⁶-alkylguanine-DNA alkyltransferase) or PARP1 using fluorescence-based activity assays.
  • Competitive Binding Studies : Use isothermal titration calorimetry (ITC) to measure binding affinities. Address discrepancies by standardizing buffer conditions (e.g., ionic strength, cofactors) .

Q. What advanced techniques characterize the interaction of O⁶-Methyldeoxyguanosine triphosphate with DNA repair pathways?

  • Approaches :

  • Crystallography : Co-crystallize repair enzymes (e.g., AGT) with DNA containing the modified base to study steric hindrance.
  • Single-Molecule Imaging : Use optical tweezers or nanopore sequencing to observe real-time polymerase stalling at O⁶-methylguanine sites.
  • Proteomics : Apply SILAC labeling in repair-deficient cells to identify compensatory pathways activated by persistent lesions .

Data Analysis & Contradiction Management

Q. How should researchers analyze conflicting reports on the fidelity of DNA synthesis in the presence of O⁶-Methyldeoxyguanosine triphosphate?

  • Troubleshooting :

  • Template Dependency : Test multiple sequence contexts (e.g., repetitive vs. non-repetitive DNA).
  • Polymerase Profiling : Compare high-fidelity (Pol δ) and error-prone (Pol η) polymerases.
  • Statistical Validation : Use Chi-square tests to confirm significance of mutation frequency differences .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.